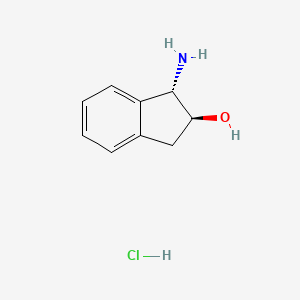![molecular formula C15H13ClN4O2 B2889621 N-(2-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775348-38-3](/img/structure/B2889621.png)
N-(2-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a pyrazolo[1,5-a]pyrazine core, which is a bicyclic structure combining pyrazine and pyrazole rings. The presence of a 2-chlorobenzyl group and a carboxamide functionality adds to its chemical diversity and potential biological activity.
作用机制
Mode of Action
The compound’s mode of action appears to involve its hydrolysis to pyrazinoic acid via the bacterial enzyme pmcA . Pyrazinoic acid is thought to disrupt membrane energetics and inhibit membrane transport function at acid pH in Mycobacterium tuberculosis .
Biochemical Pathways
The compound affects the mycolic acids biosynthesis pathway. It inhibits the activity of FAS I, a key enzyme in this pathway . In addition, one of the latest studies revealed that pyrazinamide, a similar compound, inhibits aspartate decarboxylase (PanD; EC 4.1.1.11). This enzyme is responsible for the conversion of L-aspartic acid to β-alanine, which is necessary for CoA synthesis .
Pharmacokinetics
Similar compounds, such as pyrazinamide, are known to enter mycobacterial cells via passive diffusion . They are then activated by pyrazinamidase/nicotinamidase to form pyrazinoic acid .
Action Environment
Environmental factors such as pH and the presence of iron can influence the compound’s action. For instance, pyrazinoic acid, the active moiety of pyrazinamide, is thought to disrupt membrane energetics and inhibit membrane transport function at acid pH in Mycobacterium tuberculosis . Additionally, iron enhances the antituberculous activity of pyrazinamide .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multiple steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors, such as hydrazine derivatives and diketones, under acidic or basic conditions.
Introduction of the 2-Chlorobenzyl Group: This step involves the alkylation of the pyrazolo[1,5-a]pyrazine core with 2-chlorobenzyl chloride in the presence of a base like potassium carbonate.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(2-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions would result in derivatives with different substituents on the benzyl group.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological pathways and interactions.
Medicine: It has potential as a lead compound for the development of new drugs, particularly in the treatment of diseases where pyrazolo[1,5-a]pyrazine derivatives have shown activity.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
相似化合物的比较
Similar Compounds
N-Benzylpyrazine-2-carboxamide: Similar structure but lacks the chlorobenzyl and methyl groups.
N-(2-chlorobenzyl)pyrazine-2-carboxamide: Similar but lacks the pyrazolo[1,5-a]pyrazine core.
6-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide: Similar but lacks the chlorobenzyl group.
Uniqueness
N-(2-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties
This compound’s unique structure allows it to interact with biological targets in ways that similar compounds may not, making it a valuable candidate for further research and development in various fields.
属性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2/c1-9-8-20-13(15(22)18-9)6-12(19-20)14(21)17-7-10-4-2-3-5-11(10)16/h2-6,8H,7H2,1H3,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDXKJVXQJUWHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NCC3=CC=CC=C3Cl)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylbenzamide](/img/structure/B2889543.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2889544.png)
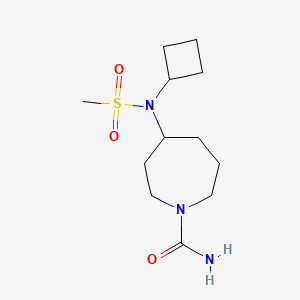
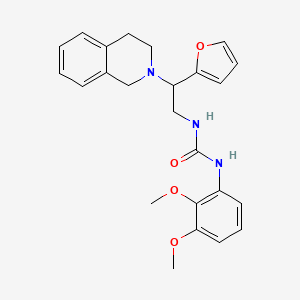
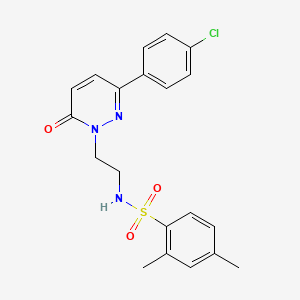
![1-[(2,4-Dimethoxyphenyl)methyl]-1-(4-iodophenyl)-3-methylthiourea](/img/structure/B2889552.png)
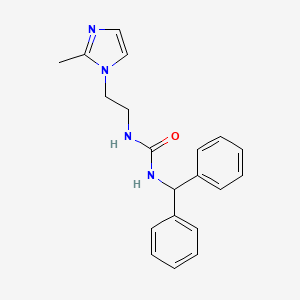
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2889554.png)
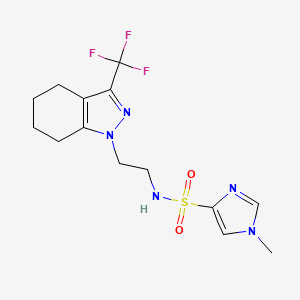

![(4-(2-hydroxyphenyl)piperazin-1-yl)(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)methanone](/img/structure/B2889559.png)
![2-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-1H-pyrazol-1-YL)acetic aci+](/img/structure/B2889560.png)
